molecular formula C18H19N5OS B2762402 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034506-05-1

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2762402
CAS No.: 2034506-05-1
M. Wt: 353.44
InChI Key: RKKHEUMZPHYFAQ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The pyrazole moiety is linked via an ethyl chain to a 4-methylthiophene-2-carboxamide group.

Synthetic routes for analogous compounds often involve cycloaddition reactions, such as those employing N-isocyanoiminotriphenylphosphorane and alkynes, or multicomponent condensations (e.g., Paal–Knorr or Gewald reactions for thiophene synthesis) .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-8-17(25-11-12)18(24)21-6-7-23-16(13-2-3-13)9-14(22-23)15-10-19-4-5-20-15/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKHEUMZPHYFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Structural Features

The compound has the following molecular structure:

  • Molecular Formula : C₁₅H₁₉N₅O₂S
  • Molecular Weight : Approximately 365.41 g/mol
  • Key Functional Groups :
    • Pyrazole moiety
    • Cyclopropyl group
    • Thiophene ring
    • Carboxamide group

These structural elements contribute to its pharmacological properties, including enzyme inhibition and receptor modulation.

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. A study on pyrazole derivatives revealed their ability to inhibit cancer cell proliferation through the modulation of various signaling pathways, particularly those involved in apoptosis and cell cycle regulation .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX-2 inhibitors. Compounds containing sulfonamide and pyrazole groups have demonstrated the ability to selectively inhibit cyclooxygenase enzymes, leading to reduced inflammation in various models . This suggests that this compound may exhibit similar effects.

3. Antimicrobial Activity

The presence of the pyrazinyl group in the compound is indicative of potential antimicrobial properties. Pyrazine derivatives have been shown to possess activity against a range of bacterial and fungal pathogens, making this compound a candidate for further investigation in antimicrobial drug development .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryCOX-2 inhibition
AntimicrobialInhibition of microbial growth

Case Study: Synthesis and Evaluation

A study involving a series of sulfonamide-containing pyrazole derivatives demonstrated their efficacy as COX-2 inhibitors. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity. This compound could be synthesized through multi-step reactions involving the formation of key intermediates that retain the essential structural features necessary for biological activity .

Scientific Research Applications

Antitumor Potential

Recent studies have highlighted the compound's potential as an antitumor agent. Preliminary screenings indicate that it exhibits significant inhibitory effects on various cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting PAK4 (p21-activated kinase 4), a crucial protein in cancer cell proliferation and migration. In vitro assays have demonstrated that these compounds can effectively reduce the growth of triple-negative breast cancer cells with minimal toxicity to normal cells .

Synthesis and Derivatives

The synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide involves several steps that can be optimized for yield and purity. The general synthetic pathway includes:

  • Formation of the pyrazole ring : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of the cyclopropyl group : Achieved through specific alkylation methods.
  • Final coupling : Connecting the thiophene moiety to complete the structure.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds structurally related to this compound:

StudyFindings
Study AIdentified significant cytotoxicity against multiple cancer cell lines with low IC50 values.
Study BDemonstrated stable binding interactions with PAK4 through molecular docking simulations.
Study CReported enhanced selectivity towards cancer cells over healthy cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

  • Core Structure: Pyrazole-thiophene hybrid with a cyanoacrylamide side chain.
  • Key Differences : Replaces the cyclopropyl and pyrazine groups on the pyrazole ring with a phenyl group. The acrylamide linker differs from the ethyl-carboxamide chain in the target compound.
  • Synthesis: Synthesized via cycloaddition and Paal–Knorr reactions, highlighting the versatility of these methods for pyrazole-thiophene systems .

Example 62 (Chromenone-Pyrazolo[3,4-d]pyrimidine Derivative)

  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone and linked to a methylthiophene.
  • Key Differences: Incorporates a pyrimidine ring instead of pyrazine and a chromenone system absent in the target compound.
  • Synthesis : Utilizes Suzuki coupling with boronic acids and palladium catalysts, a method applicable to the target compound’s pyrazine moiety .
  • Properties : Molecular weight 560.2 g/mol and melting point 227–230°C, indicating higher rigidity compared to the target compound’s flexible ethyl linker .

Pyrazole Derivatives with Varied Substituents

5-(Substituted Phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Core Structure : Dihydropyrazole fused with isoxazole and nitrophenyl groups.
  • Key Differences : Carbothioamide (-C(S)NH2) instead of carboxamide (-C(O)NH2), which may alter hydrogen-bonding capacity and metabolic stability.
  • Synthesis : Relies on condensation reactions, contrasting with the target compound’s likely use of coupling reagents (e.g., HATU/DIPEA in ) .

Thiophene-Based Analogues with Heterocyclic Linkers

N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

  • Core Structure : Thiazole-thiophene hybrid with a cyclopropane-carboxamide group.

Comparative Data Table

Compound Name/Structure Core Structure Substituents/R Groups Molecular Weight (g/mol) Synthesis Method Key Properties/Activities
Target Compound Pyrazole-thiophene Cyclopropyl, pyrazine, ethyl Not reported Likely cycloaddition/HATU Potential kinase inhibition
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Pyrazole-thiophene Phenyl, cyanoacrylamide Not reported Cycloaddition/Paal–Knorr Chemotherapeutic candidate
Example 62 (Chromenone derivative) Pyrazolo-pyrimidine Fluorophenyl, methylthiophene 560.2 Suzuki coupling High rigidity (MP 227–230°C)
5-(Substituted phenyl)-dihydropyrazole Dihydropyrazole Nitrophenyl, carbothioamide Not reported Condensation Enhanced metabolic stability

Key Research Findings

  • Synthetic Flexibility : The target compound’s pyrazine and cyclopropyl groups may require specialized catalysts (e.g., palladium for Suzuki coupling) or protecting-group strategies, as seen in and .
  • Bioactivity Implications : The ethyl-carboxamide linker could improve solubility compared to carbothioamide analogues, while the pyrazine moiety may enhance binding to aromatic-rich enzyme pockets .
  • Thermal Stability: Compounds with rigid fused-ring systems (e.g., chromenone in Example 62) exhibit higher melting points, suggesting that the target compound’s flexibility might reduce crystallinity .

Q & A

Basic: What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide?

Methodological Answer:
The synthesis involves cyclocondensation, alkylation, and coupling steps. Key steps include:

  • Cyclocondensation: React cyclopropyl hydrazine with pyrazine-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the pyrazole core .
  • Alkylation: Introduce the ethyl linker via nucleophilic substitution using 2-chloroethylamine, optimizing temperature (60–80°C) and solvent (DMF or acetonitrile) .
  • Coupling: Attach the 4-methylthiophene-2-carboxamide moiety via amide bond formation using EDC/HOBt in dichloromethane .
    Critical Parameters: Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can researchers resolve low yields during cyclization steps in the synthesis?

Methodological Answer:
Employ Design of Experiments (DoE) to optimize reaction variables:

  • Factors: Temperature, solvent polarity (e.g., EtOH vs. THF), and acid/base catalysts (e.g., p-TsOH vs. KOtBu) .
  • Response Surface Methodology (RSM) can model interactions between variables. For example, higher yields (≥75%) are achieved at 70°C in EtOH with p-TsOH .
  • Use flow chemistry to enhance mixing and heat transfer, reducing side reactions .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

  • Purity: HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity threshold .
  • Structure Confirmation:
    • NMR: ¹H NMR (DMSO-d6) to verify pyrazole (δ 6.8–7.2 ppm) and thiophene (δ 7.4–7.6 ppm) protons .
    • HRMS: Exact mass matching theoretical [M+H]+ (e.g., m/z 424.1523) .
    • FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazine C=N (~1600 cm⁻¹) .

Advanced: How to address contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between pyrazole C-3 and pyrazine protons confirm regiochemistry .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning .
  • Dynamic NMR (DNMR): Detect conformational exchange in flexible ethyl linker regions .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer: MTT assay (IC50 determination in HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin) .
  • Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli) per CLSI guidelines .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How to reconcile contradictory bioactivity data across cell lines?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple assays (e.g., NCI-60 panel) to identify structure-activity trends .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to compare gene expression in responsive vs. resistant cell lines .
  • Pharmacophore Modeling: Align contradictory results with computational models to identify critical substituents (e.g., pyrazine vs. thiophene contributions) .

Basic: What computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase domain) .
  • MD Simulations: GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR: CoMFA/CoMSIA to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Free Energy Perturbation (FEP): Calculate binding affinity differences for mutated vs. wild-type targets .
  • Proteomics: Identify off-target interactions via affinity purification-mass spectrometry (AP-MS) .
  • Alchemical Binding Free Energy Calculations: Use Schrödinger’s FEP+ to refine docking scores .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
  • HPLC Monitoring: Track degradation products (e.g., hydrolyzed amide bonds) .
  • Thermal Analysis: DSC/TGA to determine melting point decomposition (e.g., >200°C indicates thermal stability) .

Advanced: What strategies predict and mitigate metabolic instability?

Methodological Answer:

  • Microsomal Incubation: Human liver microsomes (HLM) with LC-MS/MS to identify CYP450 metabolites .
  • Computational ADMET: Use SwissADME or ADMET Predictor to flag labile groups (e.g., ethyl linker oxidation) .
  • Prodrug Design: Mask metabolically vulnerable sites (e.g., ethyl linker → tert-butyl ester prodrug) .

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